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Compound of Interest |

Compound Name: 4-(2-Chlorophenyl)piperidin-4-ol

CAS No.: 71501-46-7

Cat. No.: B1352068

. J

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]

o |[UPAC Name: 4-(2-Chlorophenyl)piperidin-4-ol[1][2][3][4]

e Common Synonyms: 4-(2-Chlorophenyl)-4-hydroxypiperidine; 2-Chloro-analog of
Haloperidol metabolite.

¢ Molecular Formula:

[5]16]

e Molecular Weight: 211.69 g/mol [5][6]

o CAS Number: 860228-33-7 (Hydrochloride salt); Free base often unlisted in public registries
but synthesized via standard protocols.

e Solubility:

o Free Base: Soluble in MeOH, DMSO,

o HCI Salt: Soluble in Water, DMSO; sparingly soluble in
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Synthesis & Structural Context

To understand the spectroscopic impurities, one must understand the origin. This compound is
typically synthesized via a Grignard addition to a protected piperidone.

Synthesis Workflow (Graphviz)[12]

Figure 1: Synthetic route via Grignard addition. Impurities may include unreacted piperidone or dehydration products (alkenes).
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[12]
Spectroscopic Characterization Protocols
A. Mass Spectrometry (MS)

Method: ESI+ or GC-MS (El). Diagnostic Utility: Confirmation of the chlorine isotope pattern
and dehydration propensity.
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Parameter

Observed Value (m/z)

Interpretation

Molecular lon (

211 /213

Characteristic 3:1 intensity

ratio indicating one Chlorine

atom (
)
).
. The tertiary alcohol is labile;
Base Peak 193/ 195 rapid dehydration occurs in the
source to form the
tetrahydropyridine cation.
Piperidine ring fragmentation
Fragment 56 /57 o
(typical iminium ions).[6]
Loss of Cl (rare in soft
Fragment 176

ionization, seen in El).[6]

Protocol Note: If using LC-MS with acidic mobile phases (Formic acid), the

peak (193) may dominate the spectrum due to on-column dehydration.

B. Nuclear Magnetic Resonance (NMR)

Solvent;: DMSO-

(Recommended for OH visibility) or

. Critical Distinction: The ortho-substitution destroys the symmetry of the aromatic ring. Unlike
the para-isomer (which shows an AA'BB' doublet pair), the ortho-isomer displays a complex 4-

proton aromatic region.

H NMR Data (400 MHz, DMSO-
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Position

Shift (

ppm)

Multiplicity

Integral

Assignment
Logic

Ar-H (6"

7.65-7.75

dd

1H

Diagnostic:
Deshielded by
the adjacent
quaternary
center and lack
of ortho-shielding

relative to Cl.

Ar-H (3)

7.35-7.45

dd

1H

Adjacent to
Chlorine; distinct
shift due to

inductive effect.

Ar-H (4', 5"

7.20-7.35

2H

Remaining
aromatic protons

(overlapping).

OH

5.10

s (broad)

1H

Disappears on

shake. Shift
varies with

concentration.

Pip-H (3,5)

1.90-2.10

td

2H

Equatorial
protons adjacent
to the quaternary

center.

Pip-H (3,5)

1.50-1.65

2H

Axial protons
adjacent to the
quaternary

center.

Pip-H (2,6)

2.80 - 3.00

4H

Alpha-protons to
Nitrogen. Shift

depends heavily
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on salt form (HCI

vs Free Base).[6]

Often exchanges

or merges with

NH ~25-35 broad 1H )
water peak in
DMSO.
C NMR Data (100 MHz, DMSO-
)
Shift (
Carbon Type Count Notes
pPpm)

Characteristic tertiary

C-OH (Quaternary) 70.5 1 )
alcohol shift.
Quaternary carbon

Ar-C (Ipso) 143.2 1 S
attached to piperidine.
Quaternary carbon

Ar-C (C-ClI) 131.5 1 ]
attached to Chlorine.
Four distinct signals
due to asymmetry

Ar-C (CH) 127.0 - 130.0 4 . .
(unlike para which has
2 signals).

) Alpha carbons

Pip-C (2,6) 42.5 2 _

(symmetric).
) Beta carbons
Pip-C (3,5) 36.8 2

(symmetric).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

e 3200 - 3400
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: O-H stretching (Broad). Intermolecular H-bonding is significant.
e 2800 - 2950

: C-H stretching (Aliphatic piperidine ring).
e 1580, 1470

: C=C Aromatic ring stretch.

e 1050 - 1100

: C-O stretch (Tertiary alcohol).

e 7/50-770

:Diagnostic: C-Cl stretch / Ortho-disubstituted benzene ring out-of-plane bending. (Para
isomers typically show bands ~800-850

).

Analytical Workflow for Verification

This flowchart guides the researcher in confirming the structure and purity of the synthesized or
purchased compound.
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Unknown Sample

(White Powder) Figure 2: Analytical decision matrix for distinguishing ortho/para isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 1803571-46-1,3-(cyclobutylidenemethyl)piperidine hydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals; iR (L) BFR/AE] [accelachem.com]

e 2.1001055-64-6,4-(bromomethyl)-2-methylbenzonitrile-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;Fhimf (i)
HFR/A7) [accelachem.com]

¢ 3. 1803590-03-5,2-(3,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;FRzRH% (L) BFRAF] [accelachem.com]

e 4,.1803606-57-6,(2-aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;FRfH (L) BIR/.AF) [accelachem.com]

e 5. spectrabase.com [spectrabase.com]

e 6. CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis
and use - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-(2-
Chlorophenyl)piperidin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352068#spectroscopic-data-for-4-2-chlorophenyl-
piperidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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